

Application Note: Scalable Synthesis of Azepane-Substituted Cyclohexanes

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

CAS No.: 1482885-04-0

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Abstract & Strategic Importance

Azepane (hexamethyleneimine) motifs fused or linked to cyclohexane rings represent a privileged structural class in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., Sigma-1 receptors, Dopamine transporters) and calcium channel blockers. While five- and six-membered rings (pyrrolidines, piperidines) dominate library synthesis, the seven-membered azepane ring offers unique conformational flexibility and vector orientation that can break "flatland" limitations in drug design.

This guide details two distinct, scalable synthetic pathways for generating azepane-substituted cyclohexanes:

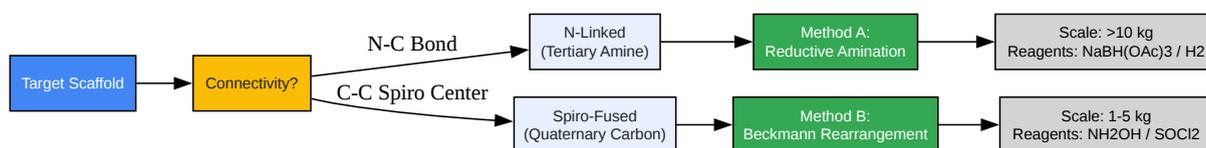
- N-Linked Architectures (1-Cyclohexylazepanes): Via optimized reductive amination.
- Spiro-Fused Architectures (Spiro[azepane-cyclohexane]): Via strategic ring expansion (Beckmann Rearrangement).

Strategic Synthetic Pathways

The choice of synthesis method depends on the desired connectivity between the cyclohexane and azepane rings.

Feature	Method A: Reductive Amination	Method B: Beckmann Ring Expansion
Target Scaffold	N-Linked: Azepane nitrogen attached to Cyclohexane carbon.	Spiro-Fused: Carbon shared between Azepane and Cyclohexane rings.
Scalability	High: Kilogram-scale ready; uses standard reactors.	Medium-High: Requires careful heat management during rearrangement.
Key Reagents	Cyclohexanone, Azepane, $\text{NaBH}(\text{OAc})_3$ or H_2/Cat .	Spiro-ketone, Hydroxylamine, Thionyl Chloride/Tosyl Chloride.
Primary Challenge	Over-alkylation (avoidable with stoichiometry).	Regioselectivity of ring expansion (migratory aptitude).

Decision Matrix (DOT Visualization)



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Figure 1: Strategic decision tree for selecting the appropriate synthesis method based on scaffold connectivity.

Protocol A: Scalable Reductive Amination (N-Linked)

This protocol describes the synthesis of 1-cyclohexylazepane. This is the "workhorse" method for generating tertiary amine libraries.

Mechanism & Rationale

Direct alkylation of azepane with cyclohexyl halides often leads to elimination side products (cyclohexene) due to the basicity of azepane. Reductive amination avoids this by forming an iminium ion intermediate, which is selectively reduced.

- Lab Scale: Uses Sodium Triacetoxyborohydride (STAB) for mildness and tolerance of functional groups.
- Process Scale: Uses catalytic hydrogenation (Ra-Ni or Pt/C) or Sodium Borohydride to reduce costs.

Detailed Protocol (Lab to Pilot Scale)

Reagents:

- Cyclohexanone (1.0 equiv)
- Azepane (1.05 equiv)
- Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
- Acetic Acid (1.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF (Greener alternative)

Step-by-Step Workflow:

- Imine Formation (Pre-equilibrium):
 - Charge the reactor with Cyclohexanone (e.g., 100 g, 1.02 mol) and DCE (1.0 L).
 - Add Azepane (106 g, 1.07 mol) followed by Acetic Acid (61 g, 1.02 mol). Note: Acid catalysis accelerates iminium formation.
 - Stir at 20–25°C for 30–60 minutes. Monitor by ¹H-NMR or IR (disappearance of ketone C=O stretch at ~1710 cm⁻¹).
- Reduction:

- Cool the mixture to 0–5°C.
- Add STAB (302 g, 1.43 mol) portion-wise over 1 hour. Caution: Mild exotherm and gas evolution (H₂).
- Allow the reaction to warm to room temperature (20–25°C) and stir for 12–16 hours.
- Quench & Workup (Self-Validating Step):
 - Add saturated aqueous NaHCO₃ solution slowly until pH > 8.
 - Phase Check: The product is in the organic (lower) layer in DCE.
 - Separate phases. Extract aqueous layer 2x with DCE.
 - Combine organics and wash with brine. Dry over Na₂SO₄.
- Purification:
 - Concentrate in vacuo.
 - Distillation: For >100g scale, fractional distillation under reduced pressure is the most efficient purification method (bp ~110°C at 10 mmHg).
 - Yield: Typically 85–92%.

Process Safety Note

For Kilogram Scale, replace STAB with Catalytic Hydrogenation:

- Catalyst: 5% Pt/C (dry basis, 2 wt% loading).
- Conditions: 5 bar H₂, 50°C in Methanol.
- Advantage:[\[1\]](#)[\[2\]](#) Eliminates boron waste streams.

Protocol B: Spiro-Fused Synthesis (Beckmann Rearrangement)

This protocol targets Spiro[cyclohexane-1,4'-azepan]-2'-one, a scaffold found in opioid receptor ligands. It involves constructing a spiro-ketone and expanding the ring.

Mechanism & Rationale

The synthesis starts with a spiro-cyclohexanone (e.g., spiro[5.5]undecan-1-one). The ketone is converted to an oxime, which undergoes Beckmann rearrangement to insert a nitrogen atom, expanding the 6-membered ring to a 7-membered lactam (azepan-2-one).

Detailed Protocol

Reagents:

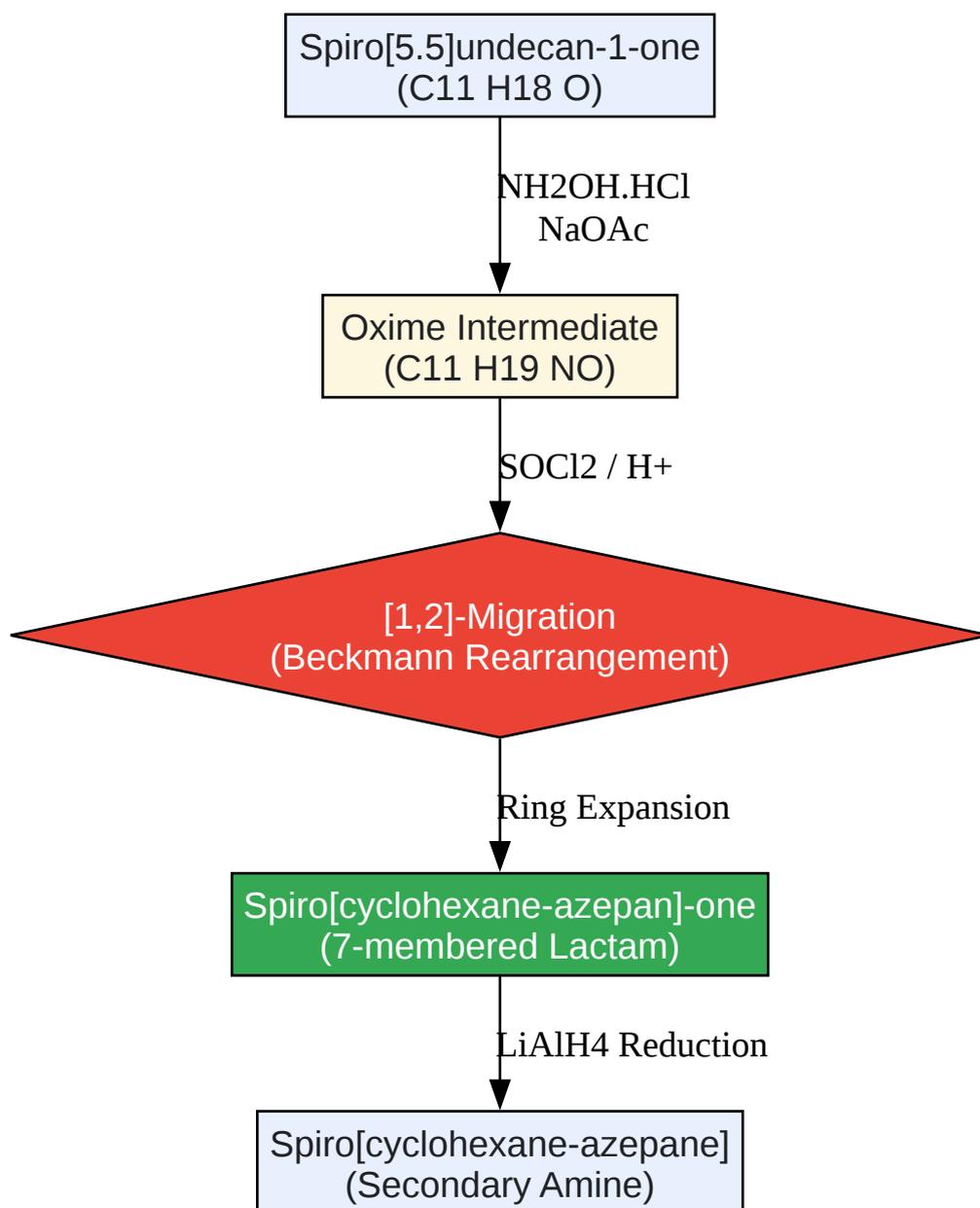
- Spiro[5.5]undecan-1-one (Starting Material)
- Hydroxylamine Hydrochloride (1.2 equiv)
- Sodium Acetate (1.5 equiv)
- Thionyl Chloride (SOCl₂) or Cyanuric Chloride (Activator)
- Solvent: Ethanol (Step 1), DCM/Toluene (Step 2)

Step-by-Step Workflow:

- Oxime Generation:
 - Dissolve Spiro[5.5]undecan-1-one (50 g) in Ethanol (250 mL).
 - Add Hydroxylamine HCl (25 g) and Sodium Acetate (37 g) in water (100 mL).
 - Reflux for 2–3 hours.
 - Cool, precipitate with water, and filter the solid Oxime. Dry thoroughly.
- Beckmann Rearrangement:
 - Dissolve the dried Oxime (50 g) in dry Toluene (500 mL) at 0°C.

- Add Thionyl Chloride (1.1 equiv) dropwise. Note: Controls exotherm.
- Stir at 0°C for 1 hour, then heat to 60°C for 2 hours.
- Mechanistic Check: The group anti to the hydroxyl migrates. In symmetric spiro-ketones, this leads to a single product.
- Workup:
 - Quench with ice water. Neutralize with NaOH to pH 7.
 - Separate organic layer. Wash with water.
 - Concentrate to yield the crude lactam.
- Reduction (Optional to Amine):
 - To obtain the cyclic amine (Spiro-azepane), reduce the lactam using LiAlH_4 (THF, reflux) or $\text{BH}_3 \cdot \text{DMS}$.

Reaction Pathway Visualization



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Figure 2: Synthetic pathway for converting spiro-ketones to spiro-azepanes via Beckmann Rearrangement.

Troubleshooting & Optimization

Problem	Probable Cause	Corrective Action
Low Conversion (Method A)	Wet solvent or old STAB reagent.	Use anhydrous DCE/THF. Ensure STAB is free-flowing powder, not clumped.
Elimination Product (Method A)	High temperature during reduction.	Keep reaction <5°C during STAB addition.
Beckmann Explosion Risk (Method B)	Runaway exotherm during rearrangement.	strictly control addition rate of SOCl ₂ /TsCl. Use continuous flow reactors for >1kg scale.
Incomplete Reduction (Lactam)	Poor solubility of lactam in ether/THF.	Use refluxing THF or switch to BH ₃ -DMS for stubborn lactams.

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